
6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-55940 and is a synthetic cannabinoid.
Aplicaciones Científicas De Investigación
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, including the compound of interest, undergo extensive metabolism, predominantly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are significant for their serotonin receptor-related effects in humans and animals, impacting treatments for conditions like depression, psychosis, or anxiety. The study by Caccia (2007) highlights the metabolic pathways and distribution of arylpiperazine derivatives, revealing the pharmacokinetic variability among individuals due to differences in enzyme expression and activity (Caccia, 2007).
Dopamine Receptors and Cognitive Effects
The interaction between dopamine receptors and certain neuroactive peptides, which could be influenced by compounds similar to the one , plays a crucial role in memory processing. Braszko (2010) discusses how dopamine receptor modulation by substances like angiotensin IV and derivatives thereof could potentially enhance cognitive functions, suggesting a path for therapeutic exploration in cognitive impairments or enhancing memory (Braszko, 2010).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, as represented by the chemical structure in focus, serve as a fundamental scaffold in drug development due to their versatility across various therapeutic areas. Rathi et al. (2016) provide an overview of piperazine-based compounds patented for different medical uses, including CNS agents, anticancer, cardio-protective agents, and more. The review emphasizes the potential of piperazine derivatives in drug discovery, underscoring their pharmacokinetic and pharmacodynamic advantages (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Girase et al. (2020) review the anti-mycobacterial compounds containing piperazine as a core structure, providing insights into the structure-activity relationship (SAR) that could guide the development of effective anti-tuberculosis agents (Girase et al., 2020).
Optoelectronic Materials from Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments, similar to those found in the compound of interest, into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the synthesis and application of such derivatives in electronic devices, highlighting the potential of these structures in advancing optoelectronic technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-6-8-16(9-7-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDVJMVERUYHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
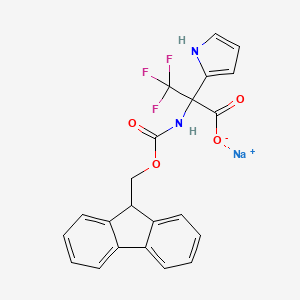
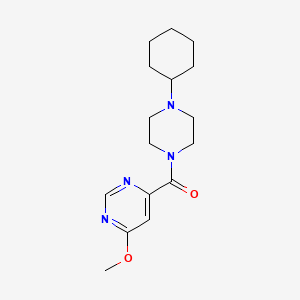
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
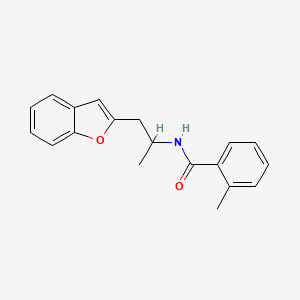
![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)
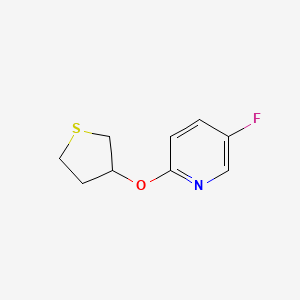


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
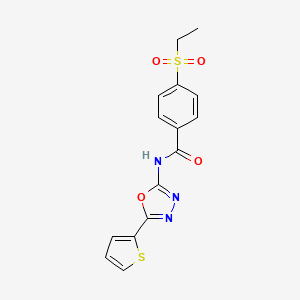
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)
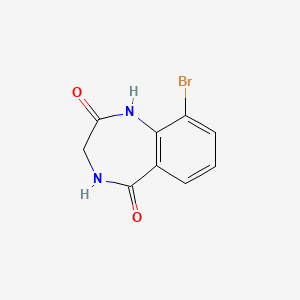
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)
